

# (5-Bromopyridin-3-yl)methanamine structure

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## Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)methanamine

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An In-depth Technical Guide to **(5-Bromopyridin-3-yl)methanamine**: Synthesis, Properties, and Applications in Drug Discovery

## Abstract

**(5-Bromopyridin-3-yl)methanamine** is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—comprising a pyridine ring, a reactive bromine atom, and a nucleophilic aminomethyl group—offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, and its strategic application in the drug discovery pipeline, particularly in the development of kinase inhibitors.<sup>[1]</sup> We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

## Structural and Physicochemical Profile

**(5-Bromopyridin-3-yl)methanamine**, also known as 1-(5-bromopyridin-3-yl)methanamine, is a substituted pyridine derivative. The strategic placement of the bromine atom at the C5 position and the aminomethyl group at the C3 position provides two distinct points for chemical modification, making it a highly valuable intermediate.

## Core Compound Identifiers

A summary of the essential identifiers and properties for **(5-Bromopyridin-3-yl)methanamine** is provided below.

Property	Value	Source(s)
IUPAC Name	(5-bromopyridin-3-yl)methanamine	N/A
CAS Number	135124-70-8	
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	[1][2]
Molecular Weight	187.04 g/mol	[1][2]
MDL Number	MFCD06212876	[1][3]
Appearance	Solid (typical)	[3]
SMILES String	<chem>NCc1cncc(Br)c1</chem>	[3]
InChI Key	OQUHYNMITHDQLD-UHFFFAOYSA-N	[3]

## Structural Representation

The chemical structure features a pyridine ring, which imparts specific electronic properties and acts as a hydrogen bond acceptor. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the primary amine is a key functional handle for amide bond formation, reductive amination, and other nucleophilic additions.

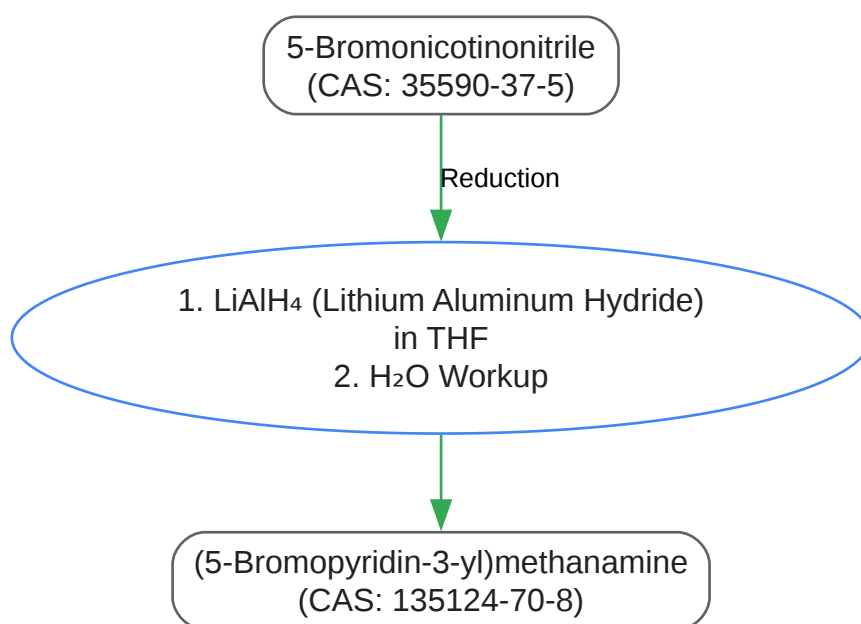
Caption: Chemical Structure of **(5-Bromopyridin-3-yl)methanamine**.

## Synthesis Methodology: Reduction of 5-Bromonicotinonitrile

The most common and efficient laboratory-scale synthesis of **(5-Bromopyridin-3-yl)methanamine** involves the chemical reduction of its nitrile precursor, 5-bromonicotinonitrile (also known as 5-bromopyridine-3-carbonitrile).[4][5] This method is favored due to the commercial availability of the starting material and the high-yielding nature of nitrile reductions.

## Mechanistic Rationale

The conversion of the nitrile group ( $-\text{C}\equiv\text{N}$ ) to a primary amine ( $-\text{CH}_2\text{NH}_2$ ) is a fundamental transformation in organic synthesis.[4] Strong hydride reagents, such as Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ), are highly effective for this purpose. The mechanism involves the sequential nucleophilic attack of hydride ions ( $\text{H}^-$ ) from the  $\text{AlH}_4^-$  complex onto the electrophilic carbon of the nitrile. This process breaks the carbon-nitrogen pi bonds, and upon aqueous workup, the resulting intermediate is protonated to yield the primary amine. The choice of a powerful reducing agent like  $\text{LiAlH}_4$  ensures the complete reduction of the stable nitrile group while preserving the integrity of the pyridine ring and the carbon-bromine bond under controlled conditions.



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Caption: Primary synthetic route to **(5-Bromopyridin-3-yl)methanamine**.

## Detailed Laboratory Protocol

This protocol is a representative example and must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize **(5-Bromopyridin-3-yl)methanamine** via the reduction of 5-bromonicotinonitrile.

## Materials:

- 5-Bromonicotinonitrile (1.0 eq)
- Lithium Aluminum Hydride ( $\text{LiAlH}_4$ , ~2.0-3.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water ( $\text{H}_2\text{O}$ )
- 15% Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl Acetate ( $\text{EtOAc}$ )
- Dichloromethane (DCM)

## Procedure:

- **Reaction Setup:** Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
- **Reagent Addition:** Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add  $\text{LiAlH}_4$  to the stirred THF. Causality Note: Slow, cooled addition is critical to manage the exothermic nature of  $\text{LiAlH}_4$  dissolution and prevent uncontrolled reactions.
- **Substrate Introduction:** Dissolve 5-bromonicotinonitrile in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the  $\text{LiAlH}_4$  suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
- **Quenching (Fieser Workup):** Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of  $\text{H}_2\text{O}$ , followed by 'x' mL of 15% aqueous  $\text{NaOH}$ , and

finally '3x' mL of H<sub>2</sub>O, where 'x' is the mass of LiAlH<sub>4</sub> in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, making them easy to filter and ensuring a safer quench than adding water alone.

- Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample THF or EtOAc. Combine the filtrates and concentrate under reduced pressure.
- Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of Dichloromethane/Methanol to afford the pure **(5-Bromopyridin-3-yl)methanamine**.

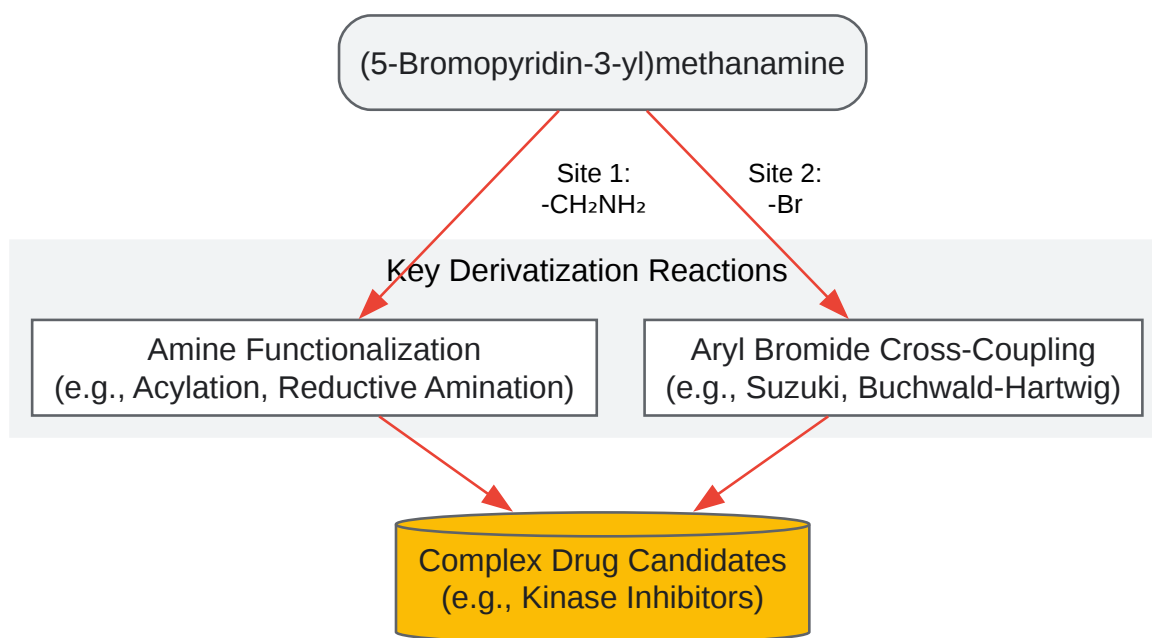
## Applications in Drug Discovery & Medicinal Chemistry

The true value of **(5-Bromopyridin-3-yl)methanamine** lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.<sup>[1]</sup> Its structure is frequently incorporated into scaffolds designed to interact with biological targets like protein kinases, making it a key component in the development of novel therapeutics.<sup>[1]</sup>

## Strategic Role in Synthesis

The molecule's two primary reactive sites allow for orthogonal chemical strategies:

- Amine Functionalization: The primary amine readily undergoes acylation to form amides, participates in reductive amination to generate secondary amines, or can be used to build other heterocyclic systems.
- Aryl Bromide Cross-Coupling: The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This enables the facile introduction of diverse aryl or heteroaryl substituents, which is a cornerstone of modern lead optimization in drug discovery.<sup>[6]</sup>



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Caption: Dual functional handles enable complex molecular synthesis.

The ability to perform these modifications allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties to enhance potency, selectivity, and pharmacokinetic profiles.<sup>[7]</sup>

## Safety and Handling

Proper handling of **(5-Bromopyridin-3-yl)methanamine** is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed and requires careful management.

## GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed

Data sourced from Sigma-Aldrich.<sup>[2][3]</sup>

## Handling and Storage Recommendations

- Handling: Always handle in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.[1][9] A recommended storage temperature is between 2-8°C.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**(5-Bromopyridin-3-yl)methanamine** is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and established synthetic routes provide chemists with a reliable and versatile platform for the design and synthesis of next-generation therapeutics. Understanding its properties, synthesis, and safe handling is fundamental for any research professional engaged in the fields of organic synthesis and drug discovery.

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